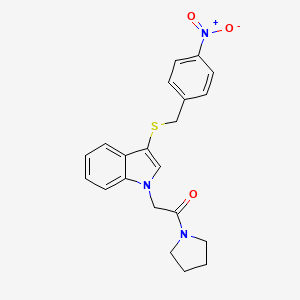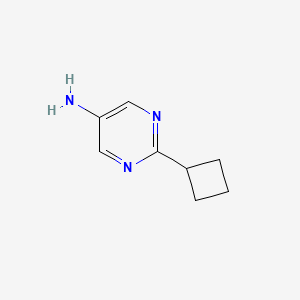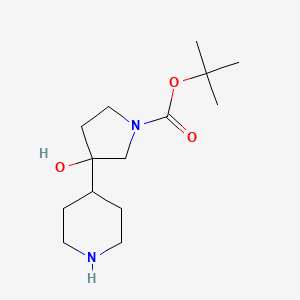
2-(4-chlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide, also known as CPCA, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamide compounds and has been found to have various applications in the field of biochemistry and pharmacology.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide involves the inhibition of the target enzymes by binding to their active sites. The sulfonamide group of 2-(4-chlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide forms a reversible covalent bond with the zinc ion present in the active site of carbonic anhydrase, thereby inhibiting its activity. Similarly, 2-(4-chlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide inhibits the activity of urease by binding to the nickel ion present in its active site.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 2-(4-chlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide has also been found to have anti-inflammatory properties and has been used to treat inflammatory bowel disease. Additionally, 2-(4-chlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide has been shown to have neuroprotective effects and has been investigated as a potential treatment for Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(4-chlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide is its potent inhibitory activity against several enzymes, making it a useful tool for investigating the role of sulfonamide compounds in various biological processes. However, 2-(4-chlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide has some limitations for lab experiments, such as its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on 2-(4-chlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide. One area of interest is the development of new analogs of 2-(4-chlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide with improved properties, such as increased solubility and lower toxicity. Another area of research is the investigation of the role of 2-(4-chlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide in the treatment of various diseases, including cancer and Alzheimer's disease. Additionally, 2-(4-chlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide can be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Synthesis Methods
The synthesis of 2-(4-chlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide involves the reaction of 2-(4-chlorophenoxy) acetamide with 6-amino-1,3-benzothiazole-2-sulfonamide in the presence of a suitable catalyst. The reaction proceeds via a nucleophilic substitution mechanism and yields 2-(4-chlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide as the final product.
Scientific Research Applications
2-(4-chlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide has been extensively used in scientific research as a tool to investigate the biochemical and physiological effects of sulfonamide compounds. It has been found to have potent inhibitory activity against several enzymes, including carbonic anhydrase, urease, and metalloproteinases. 2-(4-chlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide has also been used to study the role of sulfonamide compounds in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O4S2/c16-9-1-3-10(4-2-9)23-8-14(20)19-15-18-12-6-5-11(25(17,21)22)7-13(12)24-15/h1-7H,8H2,(H2,17,21,22)(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTURIYUOQNREGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-6-azaspiro[3.4]octan-7-one hydrochloride](/img/structure/B2788874.png)
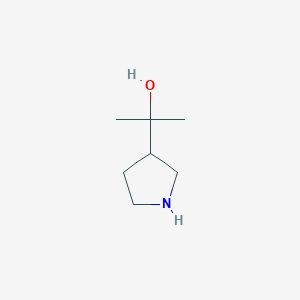
![3-[3-({2-[(4-Chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2788877.png)
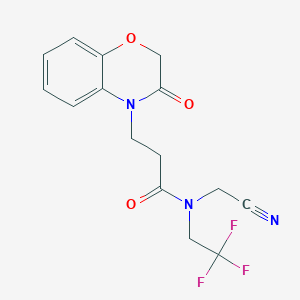
![9-(3-hydroxyphenyl)-2-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2788880.png)
![2-[3-(3-Chloro-4,5-dimethoxyphenyl)-2-cyanoprop-2-enamido]benzoic acid](/img/structure/B2788881.png)
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2788885.png)


